molecular formula C16H16Cl2O4S B015239 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate CAS No. 188928-10-1

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate

Cat. No. B015239
CAS RN: 188928-10-1
M. Wt: 375.3 g/mol
InChI Key: DMDKUUBCBOPAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate (DCPMES) is a compound derived from the chemical family of sulfonates, which are widely used as surfactants in detergents, cleaners, and other household products. DCPMES is a highly stable, water-soluble compound that has recently been investigated for its potential applications in a variety of scientific research fields.

Scientific Research Applications

Anticancer Potential

This compound has been evaluated for its anticancer potential using MCF-7 cell lines . The results suggest that it could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has shown significant antimicrobial activity . This suggests that it could be used in the development of new antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant activity . This could make it useful in the treatment of diseases caused by oxidative stress.

Synthesis of Derivatives

The compound has been used in the synthesis of various substituted azetidin-2-one derivatives . These derivatives have been identified as immunostimulating and antimicrobial, as well as their antioxidant activity .

Structural Studies

The compound has been studied for its spectral characteristics and molecular structure . These studies provide valuable information about the compound’s properties and potential applications.

Synthesis of 1,3,5-Oxadiazine Derivatives

The compound has been used in the synthesis of a new member of the 1,3,5-oxadiazine series . These derivatives have attracted increasing attention from researchers from various scientific fields .

properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O4S/c1-23(19,20)22-9-8-12-2-5-14(6-3-12)21-11-13-4-7-15(17)16(18)10-13/h2-7,10H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDKUUBCBOPAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404395
Record name 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate

CAS RN

188928-10-1
Record name 2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate
Reactant of Route 2
2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate
Reactant of Route 5
Reactant of Route 5
2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate
Reactant of Route 6
Reactant of Route 6
2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.